molecular formula C5H5NO2S B1296310 2-Methyl-1,3-thiazole-4-carboxylic acid CAS No. 35272-15-2

2-Methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1296310
CAS RN: 35272-15-2
M. Wt: 143.17 g/mol
InChI Key: ZHDRDZMTEOIWSX-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-4-carboxylic acid is a chemical compound with the molecular formula C5H5NO2S . Its average mass is 143.164 Da and its monoisotopic mass is 143.004105 Da .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-thiazole-4-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

2-Methyl-1,3-thiazole-4-carboxylic acid is a solid compound . Its melting point is between 145-150 °C . The molecular formula is C5H5NO2S .

Scientific Research Applications

  • Pharmaceutical Research

    • Thiazole derivatives have been found to contribute to the development of various drugs and biologically active agents . They can activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
    • A specific drug candidate containing a thiazole ring is being investigated for clinical use in atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
  • Anticancer Research

    • Some thiazole derivatives have shown growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .
  • Antimicrobial Research

    • 1,3,4-Thiadiazole moiety, a class of thiazole derivatives, has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
  • Biochemical Research

    • ITE, a thiazole derivative, upregulates CYP1A1/downregulates AhR in Hepa cells . It also induces fetus AhR activation in pregnant mice in vivo .
  • Antioxidant, Analgesic, and Anti-inflammatory Research

    • Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents . They can activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
  • Antiviral Research

    • Some thiazole derivatives have shown antiviral properties . For example, Ritonavir, an antiretroviral drug, contains a thiazole ring .
  • Antifungal Research

    • The antifungal medication abafungin, which is used to suppress skin infections caused by various fungi, contains a thiazole ring .
  • Antimicrobial Research

    • Some thiazole derivatives have been synthesized and screened in vitro for their antimicrobial activities against strains of bacteria such as Bacillus subtilis, Bacillus megaterium, and Escherichia coli .
  • Antiepileptic Research

    • Thiazole derivatives have been found to have antiepileptic properties . As a core structural component, 1,2,4-thiadiazole is present in an array of drug categories such as antiepileptic agents .
  • Antitubercular Research

    • Some thiazole derivatives have shown antitubercular activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), which has antitubercular properties .
  • Antinociceptive Research

    • Thiazole derivatives have been found to have antinociceptive properties . As a core structural component, 1,2,4-thiadiazole is present in an array of drug categories such as antinociceptive agents .
  • Antidiabetic Research

    • Some thiazole derivatives have shown antidiabetic properties . For example, the antidiabetic medication Dapagliflozin, which is used to treat type 2 diabetes, contains a thiazole ring .

Safety And Hazards

When handling 2-Methyl-1,3-thiazole-4-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDRDZMTEOIWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301072
Record name 2-Methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-thiazole-4-carboxylic acid

CAS RN

35272-15-2
Record name 35272-15-2
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Record name 2-Methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 2-methylthiazole-4-carboxylate (17.0 g, 99.3 mmol) was dissolved in 150 ml of methanol and 2N NaOH (150 ml, 300 mmol) was added. The reaction mixture was stirred for 2 hours at room temperature. Methanol was evaporated and the residue was acidified with 2N HCl to pH 2. The aqueous layer was extracted two times with ethyl acetate. The organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product (13.0 g, 91%) was used without any further purification for the next step.
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Synthesis routes and methods III

Procedure details

A solution of 2-methyl-thiazole-4-carboxylic acid ethyl ester (3.14 g, 20.00 mmol) in methanol (50.00 ml) was treated with 2N NaOH (30.00 ml) and stirred at room temperature for 45 min. Methanol was removed in vacuo and the resulting slurry was neutralized with HCl 2N (30.00 ml). The aqueous phase was then extracted three times with ethyl acetate. The combined organic layers were dried with sodium sulphate and evaporated. 2-Methyl-thiazole-4-carboxylic acid (2.48 g, 87%) was obtained as a yellow solid, MS (ISP): m/e=142.1 (M−H), which was used crude.
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